molecular formula C18H21N3O2S B2566173 2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide CAS No. 1797247-21-2

2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide

Cat. No.: B2566173
CAS No.: 1797247-21-2
M. Wt: 343.45
InChI Key: MLQMITABBMPYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide (CAS 1797247-21-2) is a high-purity chemical compound supplied for non-human research applications. With a molecular formula of C18H21N3O2S and a molecular weight of 343.44 g/mol, this acetamide derivative is part of a class of pyridazinone-based compounds that are of significant interest in medicinal chemistry . Pyridazinone derivatives have been documented in scientific literature to possess a wide spectrum of biological activities, including antioxidant, antibacterial, antifungal, and anticancer properties, making them valuable scaffolds in drug discovery efforts . The mechanism of action for related N-arylacetamide compounds can involve targeted interactions with enzymes or receptors. Some functionalized amino acid derivatives with an acetamide group are known to exert their effects by modulating voltage-gated sodium channels, specifically by enhancing slow inactivation, which is a distinct mechanism from traditional sodium channel blockers . The structural features of this compound, including its dihydropyridazin-3-one core and cyclopentylsulfanyl moiety, suggest potential for various biochemical and pharmacological investigations. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request this product in quantities from 2mg to 20mg .

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-21-18(23)11-10-16(20-21)14-8-4-5-9-15(14)19-17(22)12-24-13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQMITABBMPYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentylsulfanyl group and the attachment of the pyridazinone moiety to the phenyl ring.

    Formation of Cyclopentylsulfanyl Group: This step involves the reaction of cyclopentylthiol with an appropriate electrophile to form the cyclopentylsulfanyl group.

    Attachment of Pyridazinone Moiety: The pyridazinone moiety is synthesized separately and then attached to the phenyl ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyridazinone moiety.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the pyridazinone moiety.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sulfur-Containing Substituents

  • The target compound ’s cyclopentylsulfanyl group is aliphatic, increasing lipophilicity (logP ~3.5 estimated) compared to the aromatic pyrimidinylsulfanyl groups in (logP ~4.2) and (logP ~2.8). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Aromatic Core Modifications

  • The dihydropyridazine core in the target compound and provides a planar, electron-deficient region due to the carbonyl group, which may facilitate interactions with polar residues in target proteins. In contrast, the dihydropyrimidine cores in and have distinct nitrogen positioning, altering hydrogen-bonding patterns .
  • The trifluoromethyl group in and enhances metabolic stability and electron-withdrawing effects, whereas the target compound’s methyl group on the dihydropyridazine offers modest steric stabilization without significant electronic modulation .

Bioactivity Implications

  • However, the target compound’s unhalogenated phenyl ring may reduce off-target interactions with halogen-binding proteins .
  • The 1-methyl-6-oxo-1,6-dihydropyridazine in the target compound and is a rare scaffold in drug discovery, suggesting unique selectivity profiles compared to the more common pyrimidine-based analogs in and .

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